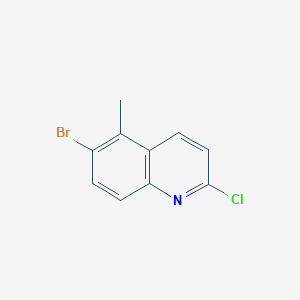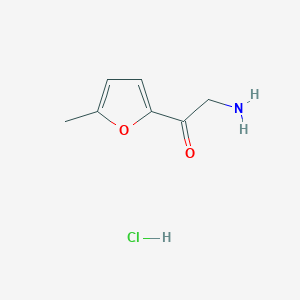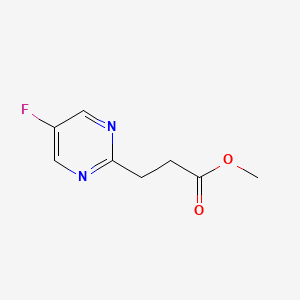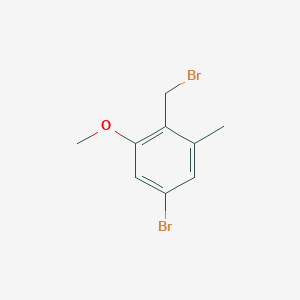
5-Bromo-2-chloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-chloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine is a heterocyclic aromatic compound with the molecular formula C13H13BrClN3O2S and a molecular weight of 390.68 g/mol . This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
The synthesis of 5-Bromo-2-chloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine involves multiple steps. One common method starts with the preparation of N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine, followed by bromination and chlorination reactions to introduce the bromine and chlorine atoms at the desired positions . The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and reagents such as anhydrous potassium carbonate . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
5-Bromo-2-chloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-2-chloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including its role as an intermediate in the synthesis of kinase inhibitors.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it acts as an intermediate in the synthesis of kinase inhibitors, which target cyclin-dependent kinases (CDKs) involved in cell cycle regulation . The compound’s structure allows it to bind to the active sites of these enzymes, inhibiting their activity and thereby affecting cell proliferation pathways.
Comparison with Similar Compounds
Similar compounds to 5-Bromo-2-chloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine include:
2-Chloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine: Lacks the bromine atom but has similar chemical properties and applications.
5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine: Contains a cyclopentyl group instead of the isopropylsulfonyl group, used in similar research applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C13H13BrClN3O2S |
|---|---|
Molecular Weight |
390.68 g/mol |
IUPAC Name |
5-bromo-2-chloro-N-(2-propan-2-ylsulfonylphenyl)pyrimidin-4-amine |
InChI |
InChI=1S/C13H13BrClN3O2S/c1-8(2)21(19,20)11-6-4-3-5-10(11)17-12-9(14)7-16-13(15)18-12/h3-8H,1-2H3,(H,16,17,18) |
InChI Key |
CKPXPGGCOVJJKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B13662050.png)
![6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B13662055.png)

![4-Hydroxybicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13662074.png)





![3-(3-Iodopyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13662099.png)

![5-Methoxy-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13662110.png)
![Furo[2,3-b]pyridin-6-ylmethanol](/img/structure/B13662139.png)

